1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring attached to the tetrahydroisoquinoline core, making it a unique structure with potential therapeutic benefits.
Preparation Methods
The synthesis of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through various synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the use of transition metal catalysts and cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the tetrahydroisoquinoline with thiophene derivatives . Industrial production methods may involve the use of prefunctionalized substrates and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.
Coupling Reactions: Transition metal-catalyzed cross-dehydrogenative coupling (CDC) reactions are commonly used to functionalize the tetrahydroisoquinoline core.
Major products formed from these reactions include various substituted tetrahydroisoquinolines and thiophene derivatives, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including those involved in inflammation and microbial inhibition . Its effects are mediated through binding to specific receptors and enzymes, leading to the modulation of cellular processes.
Comparison with Similar Compounds
1-Thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A core structure with diverse biological activities.
Thiophene derivatives: Compounds with antimicrobial and anti-inflammatory properties.
N-Benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory effects.
The uniqueness of this compound lies in its combined structural features of both the thiophene ring and the tetrahydroisoquinoline core, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
600646-68-2 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C13H13NOS/c15-10-3-4-11-9(8-10)5-6-14-13(11)12-2-1-7-16-12/h1-4,7-8,13-15H,5-6H2 |
InChI Key |
RBCUOBUHBWNSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=CS3 |
Origin of Product |
United States |
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